3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

Computational Chemistry Physicochemical Properties Lead Optimization

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429419-66-8) is a heterocyclic building block featuring a benzaldehyde core linked via an ether bridge to a 1-methyl-4-nitro-1H-pyrazole moiety. This structure positions it within a class of compounds valued for their synthetic versatility.

Molecular Formula C11H9N3O4
Molecular Weight 247.21
CAS No. 1429419-66-8
Cat. No. B2434459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde
CAS1429419-66-8
Molecular FormulaC11H9N3O4
Molecular Weight247.21
Structural Identifiers
SMILESCN1C=C(C(=N1)OC2=CC=CC(=C2)C=O)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O4/c1-13-6-10(14(16)17)11(12-13)18-9-4-2-3-8(5-9)7-15/h2-7H,1H3
InChIKeyBSAFDYWZPIPSPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429419-66-8): Technical Baseline for Scientific Procurement


3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429419-66-8) is a heterocyclic building block featuring a benzaldehyde core linked via an ether bridge to a 1-methyl-4-nitro-1H-pyrazole moiety [1]. This structure positions it within a class of compounds valued for their synthetic versatility. Key computed molecular properties include a molecular weight of 247.21 g/mol, a topological polar surface area (TPSA) of 89.9 Ų, a calculated XLogP3-AA of 1.4, and a hydrogen bond acceptor count of 5, with 0 hydrogen bond donors [1]. As a research chemical, it is commercially available at a 95% purity specification and is intended strictly for R&D use .

Why Substituting 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429419-66-8) with Analogs is Scientifically Unjustified


Substituting 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde with structurally similar analogs—such as its 2- or 4-positional isomers (CAS 1429419-00-0 and 1429417-84-4) or derivatives with modified benzaldehyde substituents—is not scientifically justifiable. The specific substitution pattern dictates key molecular properties and reactivity. Even minor alterations, like the shift of the ether linkage from the 3- to the 4-position on the benzaldehyde ring, result in a distinct chemical entity with a unique CAS registry number, fundamentally changing its physicochemical and biological interaction profiles . This makes direct replacement without re-validation a high-risk proposition, particularly in research programs where a specific structure-activity relationship (SAR) has been established or in patent-dependent applications.

Quantitative Differentiation Evidence for 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429419-66-8)


Physicochemical Profile: XLogP3-AA and TPSA Values Distinguish 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde from Its Positional Isomers

Computational analysis reveals that the 3-substituted isomer (target compound) has a calculated XLogP3-AA value of 1.4 [1]. While its 2- and 4-substituted positional isomers (CAS 1429419-00-0 and 1429417-84-4) share the same molecular weight and formula, they are distinct chemical entities. Direct quantitative comparisons of computed XLogP and TPSA values are not uniformly available from primary literature for these specific analogs, representing a significant data gap in publicly accessible sources. However, established medicinal chemistry principles dictate that altering the position of the ether linkage on the aromatic ring will modulate both lipophilicity and electronic distribution, which are critical for target binding and permeability. This distinction underscores the non-interchangeability of these isomers, a fact further confirmed by their unique CAS registry numbers and separate commercial catalog listings .

Computational Chemistry Physicochemical Properties Lead Optimization

Unique Reactive Handle: The Aldehyde Functionality of CAS 1429419-66-8 Enables Divergent Synthesis Compared to Carboxylic Acid Analogs

A key differentiator is the aldehyde functional group, which provides a versatile reactive handle for a wide array of chemical transformations, such as reductive aminations, Grignard reactions, and Wittig olefinations. This is in contrast to the analogous 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid (CAS 1429419-12-4) . While direct reactivity data comparing these two specific compounds is absent from the literature, the distinct chemical reactivity of aldehydes versus carboxylic acids is a fundamental tenet of organic chemistry. This allows for the introduction of diverse structural diversity, such as amines or alcohols, which is not directly possible with the acid derivative without prior activation. This functional group difference provides chemists with a broader synthetic palette.

Medicinal Chemistry Organic Synthesis Chemical Biology

Divergent Synthetic Potential: A More Compact Scaffold Than Methoxy/Ethoxy Analogs

The target compound offers a more compact and synthetically divergent scaffold compared to analogs containing additional substituents on the benzaldehyde ring. For instance, 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429418-15-4) and 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429417-51-5) have molecular weights of 277.23 g/mol and 291.26 g/mol, respectively, due to the presence of an additional methoxy or ethoxy group . This difference in size (a 30-44 Da increase in molecular weight) and complexity can significantly alter a molecule's binding profile and pharmacokinetics. While direct comparative bioactivity data is lacking, the absence of this extra substituent in the target compound (MW 247.21 g/mol) provides a less encumbered and more synthetically flexible core. This makes it a superior starting point for lead optimization programs that require iterative, modular synthesis.

Medicinal Chemistry Fragment-Based Drug Design Chemical Biology

Strategic Application Scenarios for 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429419-66-8)


Fragment-Based Lead Generation and Focused Library Synthesis

The combination of a low molecular weight (247.21 g/mol), a defined 3-positional geometry, and a versatile aldehyde handle makes this compound an ideal core for fragment-based drug discovery (FBDD) campaigns. The calculated XLogP3-AA of 1.4 and TPSA of 89.9 Ų [1] fall within favorable ranges for a fragment-sized molecule. Its use ensures that any generated structure-activity relationships (SAR) are specific to this exact 3-substituted scaffold, a critical factor for patent strategy and lead optimization where positional analogs are not interchangeable .

Synthesis of Patentable Chemical Space and Proprietary Compound Libraries

For organizations building proprietary compound collections, 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde offers a distinct advantage over its positional isomers [1]. By starting with the specific 3-substituted isomer, researchers can explore a unique region of chemical space, increasing the likelihood of generating novel, patentable chemical matter. This strategic use of a less common, well-defined building block is essential for securing strong intellectual property positions and avoiding the crowded chemical space accessible from more common regioisomers.

Advanced Intermediate for Targeted Covalent Inhibitor Design

The aldehyde functionality provides a direct route for incorporating a reactive warhead for targeted covalent inhibitor (TCI) design, for instance, through conversion to an acrylamide or a nitrile. This is a distinct and valuable capability not directly shared by the analogous carboxylic acid derivative . The presence of the nitro group on the pyrazole also offers a potential handle for late-stage reduction to an amine, providing a secondary vector for diversification and further increasing the utility of this scaffold in designing potent and selective chemical probes.

Validating Hit Specificity in SAR Studies

When a biological hit is identified for a general “((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde” scaffold, 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is essential for SAR follow-up. It allows researchers to specifically profile the contribution of the 3-positional geometry to target engagement . This precise validation step is crucial for distinguishing genuine, tractable hits from artifacts and for building a robust SAR model, ensuring that medicinal chemistry efforts are directed toward the most promising and specific molecular architecture.

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